tert-butylN-(5-chloro-2-fluoropyridin-4-yl)carbamate
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Overview
Description
tert-ButylN-(5-chloro-2-fluoropyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H12ClFN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a chloro-fluoropyridine moiety, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(5-chloro-2-fluoropyridin-4-yl)carbamate typically involves the reaction of 5-chloro-2-fluoropyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-(5-chloro-2-fluoropyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields the corresponding aminopyridine derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-ButylN-(5-chloro-2-fluoropyridin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butylN-(5-chloro-2-fluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
- tert-Butyl (5-chloro-2-fluoropyridin-4-yl)carbamate
Uniqueness
tert-ButylN-(5-chloro-2-fluoropyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C10H12ClFN2O2 |
---|---|
Molecular Weight |
246.66 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-7-4-8(12)13-5-6(7)11/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
HBKFZEYSRHKVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1Cl)F |
Origin of Product |
United States |
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